4-Bromo-2-(trifluoromethoxy)benzonitrile

描述

Chemical Identity and Nomenclature

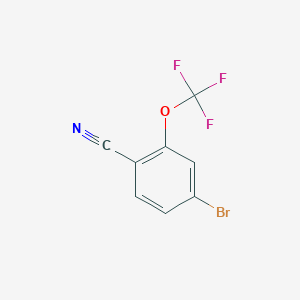

This compound exists as a precisely defined chemical entity with established nomenclature systems across multiple chemical databases and regulatory frameworks. The compound bears the Chemical Abstracts Service registry number 1187983-97-6, providing unambiguous identification within the global chemical literature. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the standard nomenclature conventions for substituted benzonitrile derivatives.

The molecular formula C8H3BrF3NO represents the atomic composition of this compound, indicating the presence of eight carbon atoms, three hydrogen atoms, one bromine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight has been consistently reported as 266.01 to 266.02 grams per mole across multiple chemical suppliers and databases. Alternative nomenclature systems recognize this compound under several synonymous designations, including 2-(Trifluoromethoxy)-4-bromobenzonitrile and Benzonitrile, 4-bromo-2-(trifluoromethoxy)-.

The structural representation of this compound follows established chemical notation systems, with the canonical Simplified Molecular Input Line Entry System notation recorded as C1=CC(=C(C=C1Br)OC(F)(F)F)C#N. The International Chemical Identifier provides additional structural specificity through the notation InChI=1S/C8H3BrF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H, establishing the precise connectivity and stereochemistry. The corresponding International Chemical Identifier Key BSDMYPNZFMPNSE-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.

Table 1: Chemical Identity Parameters of this compound

Historical Development and Discovery

The historical development of this compound emerges from the broader evolution of fluorinated organic chemistry and pharmaceutical intermediate synthesis. Contemporary patent literature indicates the compound's recognition as a valuable synthetic intermediate in pharmaceutical research, particularly in the development of novel therapeutic agents targeting specific biological pathways. Patent documentation from Mission Therapeutics Limited demonstrates the compound's integration into pharmaceutical development programs, specifically relating to inhibitors of deubiquitylating enzymes.

属性

IUPAC Name |

4-bromo-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDMYPNZFMPNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672913 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187983-97-6 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 4-Bromo-2-(trifluoromethoxy)benzonitrile typically involves multiple steps. One common method starts with 4-bromo-2-(trifluoromethoxy)benzoic acid as the starting material. This compound undergoes a series of reactions, including halogenation and nitrile formation, to yield the final product . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of specific catalysts .

化学反应分析

4-Bromo-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

科学研究应用

Pharmaceutical Applications

4-Bromo-2-(trifluoromethoxy)benzonitrile is utilized in the development of novel therapeutic agents. Its structural properties allow it to act as a building block for various pharmaceuticals, particularly those targeting specific biological pathways. The trifluoromethoxy group enhances its lipophilicity, which can improve bioavailability and efficacy in drug formulations.

Agrochemical Uses

In agrochemicals, this compound is employed as an intermediate for synthesizing pesticides and herbicides. Its unique chemical structure allows for modifications that can lead to the development of effective agrochemical agents that target specific pests or plant diseases.

Material Science

The compound is also significant in materials science, particularly in the production of advanced materials such as liquid crystals and polymers. Its stability and reactivity make it suitable for applications in electronic devices and display technologies.

Chemical Synthesis

This compound is a versatile reagent in organic synthesis, enabling various reactions such as nucleophilic substitutions, coupling reactions (e.g., Suzuki or Heck coupling), and oxidation-reduction processes. These reactions allow for the construction of complex organic molecules.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Building block for new drugs; enhances bioavailability due to lipophilicity |

| Agrochemicals | Intermediate for synthesizing pesticides and herbicides |

| Material Science | Used in producing liquid crystals and polymers for electronic applications |

| Chemical Synthesis | Versatile reagent in organic synthesis; enables various coupling and substitution reactions |

Case Study 1: Development of Anticancer Agents

Research has shown that derivatives of this compound exhibit promising anticancer activity. A study synthesized several analogs and evaluated their cytotoxicity against various cancer cell lines, demonstrating significant potential for further drug development.

Case Study 2: Synthesis of Novel Pesticides

A recent study focused on using this compound to create new pesticide formulations. By modifying the nitrile group, researchers developed compounds that showed increased effectiveness against specific agricultural pests while minimizing environmental impact.

Case Study 3: Liquid Crystal Applications

Investigations into the use of this compound in liquid crystal displays revealed its potential to enhance the performance of LCDs through improved thermal stability and optical properties.

作用机制

The mechanism of action of 4-Bromo-2-(trifluoromethoxy)benzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following sections compare 4-Bromo-2-(trifluoromethoxy)benzonitrile with analogs differing in substituent type, position, or electronic effects.

Substituent Effects: Trifluoromethoxy vs. Methoxy

4-Bromo-2-methoxybenzonitrile (CAS: 330793-38-9) replaces the -OCF₃ group with a methoxy (-OCH₃) group. While both substituents are electron-withdrawing, -OCF₃ has a stronger inductive effect (-I) due to the electronegativity of fluorine atoms, making the parent compound more reactive in electrophilic substitutions. For example, in palladium-catalyzed couplings, the -OCF₃ group enhances the electrophilicity of the bromine atom, accelerating oxidative addition steps compared to -OCH₃ .

Substituent Diversity: Trifluoromethoxy vs. 1,2,4-Triazole

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzonitrile (CAS: N/A) replaces -OCF₃ with a 1,2,4-triazole group. The triazole moiety introduces hydrogen-bonding capability and basicity, broadening utility in medicinal chemistry. For instance, this analog demonstrated insecticidal activity in crop protection agents, whereas the trifluoromethoxy derivative is preferred for its metabolic stability and lipophilicity in pesticide formulations .

Positional Isomerism: Bromine and Nitrile Placement

3-Bromobenzonitrile (CAS: N/A) and 2-bromobenzonitrile (CAS: 873-32-5) highlight the impact of bromine and nitrile positioning. The meta- and ortho-bromo isomers exhibit distinct reactivity in SNAr reactions due to varying resonance stabilization. For example, the nitrile group at C1 in this compound deactivates the ring, directing incoming nucleophiles to C4, whereas ortho-bromobenzonitrile favors substitutions at C2 or C6 .

生物活性

4-Bromo-2-(trifluoromethoxy)benzonitrile (C8H3BrF3NO) is a compound characterized by its unique trifluoromethoxy group, which significantly influences its chemical reactivity and biological activity. This compound is primarily utilized as a pharmaceutical intermediate, serving as a building block in the synthesis of more complex molecules. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a benzene ring substituted with a bromine atom at the para position and a trifluoromethoxy group at the ortho position. The presence of these substituents enhances the compound's reactivity, making it valuable in organic synthesis and medicinal applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H3BrF3NO |

| Appearance | Off-white crystalline solid |

| Stability | High under standard conditions |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.

- MIC Values Against Bacterial Strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 75 |

| Streptococcus pyogenes | 50 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, potentially disrupting essential cellular processes in bacteria. The trifluoromethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Study on Antibacterial Efficacy

In a recent investigation, researchers evaluated the antibacterial efficacy of several derivatives of benzonitrile, including this compound. The study employed agar diffusion methods to assess the zones of inhibition against various bacterial strains. The results indicated that the compound exhibited a notable zone of inhibition, comparable to established antibiotics.

- Results Summary:

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 |

| Control (Ampicillin) | 20 |

Study on Cytotoxicity

Another study focused on the cytotoxic effects of this compound using MTT assays on cancer cell lines. The results demonstrated moderate cytotoxicity, suggesting potential applications in cancer therapeutics.

- Cytotoxicity Results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 25 |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-2-(trifluoromethoxy)benzonitrile, and how can its purity be validated?

- Methodology : The compound is synthesized via visible-light-mediated photocatalytic reduction of 4-(trifluoromethoxy)benzonitrile using an organic photosensitizer. This process generates fluorophosgene and benzonitrile as intermediates . Post-synthesis, purity can be assessed using high-resolution NMR (e.g., and NMR) to confirm structural integrity and detect residual solvents or byproducts. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (HPLC) with UV detection can quantify impurities .

Q. How can the crystal structure of this compound be resolved?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data, resolve anisotropic displacement parameters, and validate hydrogen bonding or stacking interactions. WinGX or OLEX2 can assist in visualization and CIF file preparation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : , , and NMR in deuterated solvents (e.g., CDCl) to identify substituent effects (e.g., deshielding of aromatic protons adjacent to electron-withdrawing groups) .

- FT-IR : Detect nitrile (C≡N) stretching at ~2220 cm and trifluoromethoxy (OCF) vibrations near 1280–1350 cm.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H] or [M-Br] fragments) .

Advanced Research Questions

Q. How does this compound participate in visible-light-mediated reactions, and what mechanistic insights exist?

- Methodology : Under visible-light irradiation, the compound undergoes single-electron reduction via an organic photosensitizer (e.g., eosin Y), leading to cleavage of the C–OCF bond and liberation of fluorophosgene. This reactive intermediate can be trapped intramolecularly to form carbonates or ureas. Transient absorption spectroscopy and NMR kinetic studies reveal a charge-transfer complex-dimer as the active catalytic species, with water influencing off-cycle equilibria .

Q. What strategies mitigate competing side reactions during its use in photoredox catalysis?

- Methodology :

- Solvent Optimization : Use anhydrous solvents (e.g., THF, DMF) to suppress hydrolysis of fluorophosgene to CO and HF.

- Catalyst Loading : Titrate photosensitizer concentration (e.g., 0.5–2 mol%) to balance reaction rate and side-product formation.

- Quenching Experiments : Add radical scavengers (e.g., TEMPO) to confirm non-radical pathways and validate electrophilic intermediates .

Q. How can contradictions in reaction yields or selectivity be analyzed?

- Methodology :

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic factors affecting selectivity.

- Isotopic Labeling : Use -labeled reagents to trace oxygen sources in carbonate formation.

- In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate lifetimes and optimize reaction timelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。